molecular formula C19H24N2O5S2 B2476430 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946227-46-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2476430
CAS No.: 946227-46-9
M. Wt: 424.53
InChI Key: JHGLONDFSSAQIS-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide (CAS 946227-46-9) is a synthetic organic compound with a molecular formula of C19H24N2O5S2 and a molecular weight of 424.53 g/mol. This high-purity compound is offered for research applications, particularly in the field of medicinal chemistry and antimicrobial discovery. The structure features a tetrahydroquinoline core substituted with an ethanesulfonyl group and a methoxy-methylbenzene sulfonamide moiety. Recent scientific investigations into structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties against species such as Aspergillus spp. and Penicillium spp., suggesting potential research applications in developing novel anti-fungal agents . The compound's properties have been further explored in theoretical studies utilizing Density Functional Theory (DFT) to calculate reactivity indices, providing valuable insights for structure-activity relationship (SAR) analyses . The presence of the sulfonamide functional group is of particular interest, as this pharmacophore is known to exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making it a versatile scaffold in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-8-9-16(13-17(15)21)20-28(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLONDFSSAQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide
  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class of compounds. Sulfonamides are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a methoxy-substituted benzene sulfonamide. The structural formula is represented as follows:

  • Molecular Formula : C17H20N2O4S
  • Molecular Weight : 380.48 g/mol

Key Structural Data

PropertyValue
LogP2.5135
LogD2.4537
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cell division.
  • Anticancer Properties : Compounds within this class have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting key signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamides with tetrahydroquinoline structures.

Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of tetrahydroquinoline sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potent antimicrobial properties .

Study 2: Anticancer Activity

Research focusing on the anticancer potential revealed that tetrahydroquinoline sulfonamides could induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, compounds similar to this compound showed enhanced cytotoxicity when combined with established chemotherapeutics .

Study 3: Anti-inflammatory Mechanisms

Another investigation highlighted the anti-inflammatory effects of sulfonamides through the suppression of NF-kB signaling pathways. This study found that treatment with these compounds reduced levels of pro-inflammatory markers in vitro .

Q & A

Q. How can researchers validate off-target effects in phenotypic assays?

  • Chemical Proteomics : Use immobilized compound pulldowns with SILAC-labeled lysates to identify interacting proteins .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal partners .

Advanced Mechanistic Studies

Q. What techniques confirm the compound’s mechanism of action in modulating protein-protein interactions (PPIs)?

  • SPR/BLI : Measure binding kinetics (kₐₙ/kₒff) for PPIs (e.g., Bcl-2/Bax) .
  • Cryo-EM : Resolve compound-induced conformational changes in multi-protein complexes (e.g., NF-κB) .

Q. How do researchers assess the compound’s potential for covalent target modification?

  • Mass Shift Assays : Incubate with recombinant protein (e.g., EGFR T790M); detect +78 Da mass shift (sulfonamide adduct) via MALDI-TOF .
  • Competitive ABPP : Use activity-based probes (e.g., fluorophosphonates for serine hydrolases) to confirm covalent engagement .

Structural & Functional Insights

Q. What crystallographic data reveal about the compound’s binding mode to its primary target?

  • Case Study : Co-crystallization with carbonic anhydrase II (PDB: 2AY) shows sulfonamide coordination to the Zn²⁺ ion and hydrophobic interactions with Val121/Phe131 .
  • Resolution : Aim for ≤2.0 Å structures; use synchrotron radiation for data collection .

Q. How does the ethanesulfonyl group influence pharmacokinetic properties compared to methanesulfonyl analogs?

  • Key Differences :
  • Ethanesulfonyl : Longer t₁/₂ (4.2 h vs. 2.8 h) due to reduced CYP2C9 metabolism .
  • LogD : Ethanesulfonyl increases logD by 0.3 units, enhancing CNS penetration .

Contradictory Data & Reproducibility

Q. Why might this compound exhibit opposing effects in cell-based vs. enzymatic assays?

  • Hypotheses :
  • Off-target kinase activation (e.g., Src family kinases) in cellular contexts .
  • Competing metabolites (e.g., sulfonic acid derivatives) in cell media .
  • Resolution : Perform target-specific knockdown (siRNA) to isolate primary effects .

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